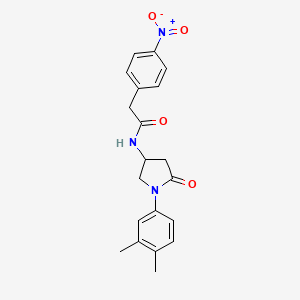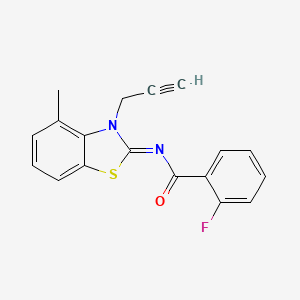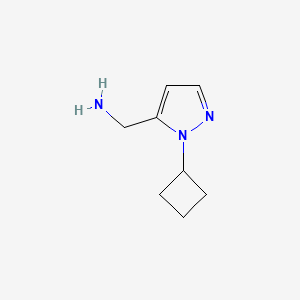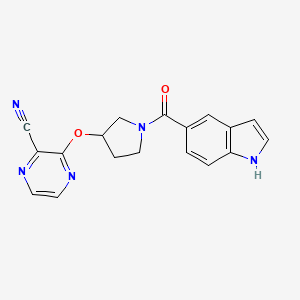![molecular formula C17H14N4O B2474722 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478046-52-5](/img/structure/B2474722.png)
3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
Vue d'ensemble
Description
3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is an organic compound that belongs to the class of aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Molecular Structure Analysis
The molecular formula of this compound is C17H14N4O . It has an average mass of 290.319 Da and a monoisotopic mass of 290.116760 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 358.1±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.4±3.0 kJ/mol . The flash point is 170.4±27.9 °C . The index of refraction is 1.658 . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Leukemia Treatment
“3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” is structurally similar to Imatinib, one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. It functions as a signal transduction inhibitor .
Antiviral Applications
Fused pyridine derivatives, which include “3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide”, are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Anticancer Applications
The compound’s structural similarity to DNA bases makes it effective in anticancer applications . It can interfere with the growth and spread of cancer cells in the body .
Antituberculosis Applications
Fused pyridine derivatives are also found in the structures of substances with antituberculosis activities . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Antibacterial Applications
The compound has potential antibacterial applications . It can inhibit the growth of various types of bacteria, making it a potential candidate for the development of new antibacterial drugs .
Antifungal Applications
“3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” is also found in the structures of substances with antifungal activities . It can inhibit the growth of various types of fungi, making it a potential candidate for the development of new antifungal drugs .
Anti-Inflammatory Applications
Fused pyridine derivatives have been studied for their anti-inflammatory activities . They can inhibit the production of substances in the body that cause inflammation .
Antimalarial Applications
The compound is also found in the structures of substances with antimalarial activities . It can inhibit the growth of Plasmodium parasites, the organisms that cause malaria .
Mécanisme D'action
Target of Action
The primary targets of 3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, division, adhesion, and stress response.
Mode of Action
It is known to interact with its targets, possibly inhibiting the kinase activity of these proteins . This inhibition could lead to changes in cellular processes controlled by these proteins.
Biochemical Pathways
The downstream effects of these changes could include altered cell behavior and potentially, cell death .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific cellular context. Given its potential inhibitory effect on tyrosine kinases, it could lead to decreased cell proliferation and potentially, induction of cell death .
Propriétés
IUPAC Name |
3-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-4-2-5-13(10-12)17(22)21-15-7-9-19-16(20-15)14-6-3-8-18-11-14/h2-11H,1H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPMIEHQJCVZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322604 | |
| Record name | 3-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide | |
CAS RN |
478046-52-5 | |
| Record name | 3-methyl-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(Trifluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B2474647.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2474649.png)

![3-(3,5-Di-tert-butylphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2474651.png)

![6'-chloro-1-(3,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2474654.png)

![N-(2,4-dimethylphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2474658.png)
![1,3,6-trimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474659.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B2474661.png)